Potassium methoxide
Description
Properties
CAS No. |
865-33-8 |
|---|---|
Molecular Formula |
CH4KO |
Molecular Weight |
71.140 g/mol |
IUPAC Name |
potassium;methanolate |
InChI |
InChI=1S/CH4O.K/c1-2;/h2H,1H3; |
InChI Key |
VXJPCEOTZNHHOA-UHFFFAOYSA-N |
SMILES |
C[O-].[K+] |
Canonical SMILES |
CO.[K] |
density |
1.7 g/cm³ |
flash_point |
11 °C c.c. |
melting_point |
No melting point; decomposes at >50 °C |
Other CAS No. |
865-33-8 |
physical_description |
Liquid WHITE-TO-YELLOW HYGROSCOPIC POWDER. |
Pictograms |
Flammable; Corrosive; Irritant |
solubility |
Solubility in water: reaction |
Synonyms |
potassium methylate |
vapor_pressure |
Vapor pressure, Pa at 25 °C: (negligible) |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Research Approaches for Potassium Methoxide
Laboratory-Scale Synthesis Techniques
For laboratory purposes, potassium methoxide (B1231860) is typically prepared using methods that are straightforward to implement on a smaller scale. These techniques prioritize purity and yield for research and development applications.
Reaction of Metallic Potassium with Methanol (B129727)
The direct reaction of metallic potassium with anhydrous methanol is a common and highly effective laboratory method for synthesizing potassium methoxide. atamanchemicals.combrainly.com This reaction is characterized by its strong exothermic nature and the evolution of hydrogen gas. atamanchemicals.comacemap.info
The balanced chemical equation for this reaction is: 2 K + 2 CH₃OH → 2 CH₃OK + H₂
To control the vigorous reaction, the process is often carried out under specific conditions. For instance, a patented method describes the reaction under reduced pressure and the use of white oil as a protective medium to manage the reaction's exothermicity and prevent potential hazards. google.com This approach aims to ensure a stable and safe reaction environment, leading to a high-purity product with low free alkali content. google.com Anhydrous conditions are crucial to prevent the newly formed this compound from reacting with water to revert to potassium hydroxide (B78521) and methanol. brainly.com
Reaction of Potassium Hydride with Methanol
Another, though less common, laboratory-scale synthesis involves the reaction of potassium hydride (KH) with methanol. atamanchemicals.comacemap.info This method also yields this compound and hydrogen gas.
The reaction proceeds as follows: KH + CH₃OH → CH₃OK + H₂
While this method is a viable route to this compound, it is generally considered less important than the reaction with metallic potassium for laboratory preparations. atamanchemicals.comacemap.info
Alcoholysis of Potassium Hydroxide with Methanol
The reaction between potassium hydroxide (KOH) and methanol represents an equilibrium reaction that produces this compound and water. youtube.comacemap.info This method avoids the use of highly reactive and flammable metallic potassium, making it an attractive alternative. youtube.com
The reversible reaction is: KOH + CH₃OH ⇌ CH₃OK + H₂O
A key challenge in this synthesis is the presence of water, which can shift the equilibrium back towards the reactants. youtube.com Potassium hydroxide is notably hygroscopic, often containing a significant amount of water, which further complicates the process. youtube.comacemap.info To drive the reaction towards the formation of this compound, the water produced must be continuously removed from the reaction mixture. youtube.comacemap.info The higher dissolution rate of potassium hydroxide in methanol compared to sodium hydroxide is an advantage in this process. youtube.comguidechem.com
Research has shown that the concentration of this compound formed is dependent on the molar ratio of potassium hydroxide to methanol and the reaction temperature. arpnjournals.orgresearchgate.net Studies conducted at 25°C have investigated the vapor-liquid equilibrium of this system to understand the relationship between reactant ratios and product yield. researchgate.net
Industrial-Scale Synthesis and Process Optimization Research
On an industrial scale, the synthesis of this compound focuses on cost-effectiveness, process efficiency, and safety. The methods employed are designed for continuous production and high throughput.
Amalgam Process and its Ecological and Economic Evaluation
A significant large-scale production method for this compound involves the use of a potassium amalgam. atamanchemicals.comguidechem.com This amalgam is generated through the chlor-alkali electrolysis of potassium chloride using a mercury cell process. atamanchemicals.comguidechem.com The resulting potassium amalgam is then reacted with methanol to produce this compound. atamanchemicals.comguidechem.com
A key advantage of this process is the ability to produce this compound solutions, typically in concentrations of 25% to 32% by weight in methanol, which are often preferred for their ease of handling in chemical applications. atamanchemicals.comguidechem.com Solid this compound can be obtained by distilling off the methanol. atamanchemicals.comguidechem.com One of the challenges with this method is the potential for mercury contamination in the final product, which can be mitigated through techniques like ultrafiltration. atamanchemicals.comguidechem.com
However, the amalgam process has come under scrutiny due to the environmental and health risks associated with mercury. There is a global trend to phase out mercury-based technologies in the chemical industry. bmuv.de The transition to more ecologically and economically superior membrane processes for the production of alkali hydroxides is rendering the amalgam process for alkali metal alkoxides obsolete. atamanchemicals.comacemap.info While the mercury cell method has been considered economically favorable compared to other alkoxide production processes, it incurs costs related to mercury emissions and waste management. bmuv.denih.gov Alternative processes are technically feasible and are more commonly used in regions like North America and Asia. bmuv.de
Continuous Process Development for Efficient Water Removal in Methanolysis
For the industrial synthesis of this compound from potassium hydroxide and methanol, the continuous removal of water is a critical process parameter. youtube.comgoogle.com Various process optimization strategies have been developed to enhance the efficiency of water removal and drive the equilibrium towards the product side.
One approach involves a continuous process where dry methanol is introduced into the reactor to absorb the water generated during the reaction. google.com The resulting water-rich methanol is then continuously removed and can be rectified for reuse, creating a closed-loop system for methanol recirculation. google.comsintez-oka.com This method not only ensures a high quality of the this compound produced but can also be economically advantageous by integrating with existing plant infrastructure for methanol rectification. google.com
Another patented technology utilizes a film-type counterflow column reactor operating at elevated temperatures (92-130°C). google.com In this process, a solution of potassium hydroxide in methanol is fed from the top, while dried methanol vapor is introduced from the bottom. This countercurrent flow enhances the desorption of the water formed, leading to a more efficient process with reduced energy consumption. google.com The process can be run continuously, with the only waste product being water. sintez-oka.com
Influence of Feedstock Composition and Reaction Parameters on Purity and Yield
The purity and yield of this compound are critically dependent on the composition of the initial feedstocks and the precise control of reaction parameters. The most common industrial synthesis involves the reaction of potassium hydroxide (KOH) and methanol (CH₃OH). google.comprocurementresource.com Research has focused on optimizing this process to maximize conversion and product quality.
The primary feedstocks for this synthesis are potassium hydroxide and methanol. procurementresource.com The purity of these inputs is paramount. Water content in the reactants, particularly in the potassium hydroxide and methanol, is a critical factor. arpnjournals.orgyoutube.com The synthesis of this compound from potassium hydroxide and methanol is an equilibrium reaction that produces water as a byproduct. youtube.comwikipedia.org The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of this compound. youtube.com Therefore, using dry methanol and low-water content potassium hydroxide is essential for driving the reaction toward the product side. arpnjournals.org In one experimental setup, the water content in methanol was kept below 0.23% by volume, and in potassium hydroxide, it did not exceed 5% by mass. arpnjournals.org
Key reaction parameters that influence the yield and concentration of this compound include the molar ratio of reactants, reaction temperature, and the effective removal of the water byproduct. arpnjournals.org
Another patented method describes a process where the reaction temperature is controlled between 94-104°C at normal pressure. google.com In this continuous process, dry methanol is introduced to react with potassium hydroxide, and the water generated is continuously removed by the methanol flow, which is then rectified and recycled. google.com This constant removal of water is crucial for driving the reaction to completion. youtube.comwikipedia.org
The following table, based on findings from a kinetic study, illustrates the impact of feedstock molar ratio and temperature on the concentration of this compound. arpnjournals.org
| Molar Ratio of Feed (KOH/CH₃OH) | Temperature (°C) | Resulting CH₃OK Concentration (mol/L) |
|---|---|---|
| 0.019 | 25 | 0.007 |
| 0.019 | 40 | 0.010 |
| 0.019 | 50 | 0.012 |
| 0.039 | 25 | 0.015 |
| 0.039 | 40 | 0.021 |
| 0.039 | 50 | 0.025 |
Data derived from thermodynamic and kinetic studies on CH₃OK preparation from KOH and CH₃OH. arpnjournals.org
While not a direct synthesis parameter for this compound itself, its primary use as a catalyst in biodiesel production provides further insight. In the transesterification reaction for biodiesel, the presence of impurities like free fatty acids (FFA) and water in the feedstock oil leads to saponification, a side reaction that consumes the this compound catalyst and reduces the final biodiesel yield. researchgate.net This underscores the importance of the purity of the entire reaction system in which this compound is used, which indirectly dictates the required purity of the catalyst itself. For instance, optimal conditions for biodiesel production from canola oil have been reported as using 1.59% by weight of this compound at 50°C with a methanol/oil ratio of 4.5:1, achieving a biodiesel yield of 95.8%. wikipedia.org
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound is evident in the shift toward safer, more efficient, and environmentally conscious production methods. These principles are reflected in the choice of synthetic routes, waste minimization, and the lifecycle of the feedstocks.
A primary example of green chemistry in action is the preference for synthesizing this compound from potassium hydroxide and methanol over the older laboratory-scale method using metallic potassium. wikipedia.org The reaction with metallic potassium is strongly exothermic and produces highly flammable hydrogen gas, posing significant safety risks. wikipedia.org In contrast, the reaction of potassium hydroxide with methanol produces water as the main byproduct, which is a much safer and more environmentally benign substance. youtube.comwikipedia.org This aligns with the green chemistry principle of designing safer chemical syntheses.
The reaction between KOH and CH₃OH is an equilibrium process. wikipedia.org A key aspect of making this synthesis viable and efficient—a goal of green chemistry—is the continuous removal of the water byproduct to drive the reaction to completion. google.com This not only maximizes the yield (atom economy) but also avoids the need for downstream separation processes that might consume more energy and generate waste.
Furthermore, the sourcing of the feedstock itself is undergoing a green transition. Potassium hydroxide is primarily produced via the electrolysis of potassium chloride. procurementresource.com The historical amalgam process for producing potassium hydroxide involved the use of mercury, which is environmentally hazardous. The shift towards the ecologically and economically superior membrane process for producing potassium hydroxide will consequently make the feedstock for this compound synthesis greener. wikipedia.org
The role of this compound as a catalyst is central to its identity as a "green" chemical. marketresearchintellect.com It is a key enabler in the production of biodiesel, a renewable alternative to fossil fuels. marketresearchintellect.commuscatchemical.com Using this compound as a catalyst in transesterification is more efficient and leads to higher yields compared to using potassium hydroxide directly in the reaction, as it prevents the formation of water during the transesterification step itself. suratchemical.commdpi.com This catalytic application in a major green energy technology highlights the compound's contribution to broader sustainability goals. marketresearchintellect.comdataintelo.com Research has also explored its use as an effective catalyst in the direct synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide, which is considered a green process for CO₂ utilization. researchgate.net
The principles of green chemistry applied to this compound can be summarized in the following table:
| Green Chemistry Principle | Application in this compound Synthesis & Lifecycle |
|---|---|
| Prevention | Choosing the KOH + Methanol route over the metallic potassium route prevents the formation of flammable hydrogen gas. wikipedia.org |
| Atom Economy | The reaction aims to convert all of the KOH into the desired product, with water as the only major byproduct. Efficient removal of water maximizes conversion. google.com |
| Less Hazardous Chemical Syntheses | The KOH and methanol process avoids the use of highly reactive and dangerous metallic potassium. wikipedia.org |
| Catalysis | This compound itself is a highly effective catalyst, superior to stoichiometric reagents, in applications like biodiesel production, which is a significant green technology. marketresearchintellect.comsuratchemical.commdpi.com |
| Use of Renewable Feedstocks | The end-use in biodiesel production directly supports the use of renewable feedstocks (vegetable oils, animal fats). muscatchemical.com Methanol, a key feedstock, can also be produced from renewable biomass. bioline.org.br |
| Reduce Derivatives | The direct synthesis from KOH and methanol is a straightforward process. Continuous water removal aims to drive the reaction to completion, simplifying purification. google.com |
Catalytic Research Applications of Potassium Methoxide in Organic Transformations
Transesterification Reactions
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a cornerstone of organic synthesis. Potassium methoxide (B1231860) is a highly effective catalyst for these reactions, particularly in the production of fatty acid methyl esters (FAMEs), the primary component of biodiesel. samaterials.comchemimpex.com
Biodiesel Production: Mechanistic and Kinetic Investigations
The production of biodiesel from vegetable oils and animal fats is a prominent application of potassium methoxide's catalytic activity. samaterials.comwikipedia.orgmarketresearchintellect.com The transesterification of triglycerides with methanol (B129727), catalyzed by this compound, yields FAMEs and glycerol (B35011). biodieseleducation.org The active species in this base-catalyzed reaction is the methoxide radical (CH3O-). biodieseleducation.org
The efficiency of biodiesel production is significantly influenced by several key reaction parameters. Research has focused on optimizing these conditions to maximize yield and minimize unwanted side reactions like soap formation.
Catalyst Loading: The concentration of this compound plays a crucial role. Studies have shown that an optimal catalyst concentration exists to achieve high yields. For instance, in the transesterification of canola oil, a this compound concentration of 1.59% by weight (0.2 mol/mol) was found to be optimal. wikipedia.org Increasing the catalyst concentration beyond the optimum can lead to a decrease in yield and an increase in soap formation. scirp.org
Alcohol-to-Oil Molar Ratios: An excess of methanol is typically used to drive the equilibrium towards the formation of biodiesel. bioline.org.br Research on canola oil suggests an optimal methanol-to-oil molar ratio of 4.5:1. wikipedia.org Studies on other feedstocks, such as waste cooking oil, have explored ratios from 6:1 to 12:1, with a 10:1 ratio showing the highest contribution to yield in one study. researchgate.net
Temperature Profiles: The reaction temperature affects the rate of both the desired transesterification and the undesired saponification reactions. biodieseleducation.org An optimal temperature of 50°C has been reported for biodiesel production from canola oil using this compound. wikipedia.org Other studies have investigated temperatures ranging from 30°C to 75°C. researchgate.net
Table 1: Optimized Reaction Parameters for Biodiesel Production with this compound
| Feedstock | Catalyst Loading | Methanol-to-Oil Molar Ratio | Temperature (°C) | Biodiesel Yield (%) | Reference |
| Canola Oil | 1.59 wt% | 4.5:1 | 50 | 95.8 | wikipedia.org |
| Refined Palm Oil | 1.1 wt% | 6:1 | 50 | 97.31 | researchgate.net |
| Waste Cooking Oil | 1 wt% | 6:1 | 60 | 99.0 | researchgate.net |
While this compound is a highly effective homogeneous catalyst, research has also explored heterogeneous systems to simplify catalyst separation and reuse. frontiersin.orgtandfonline.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, leading to high reaction rates. frontiersin.org this compound dissolved in methanol is a common homogeneous system. samaterials.combiodieseleducation.org However, the removal of the catalyst from the product mixture can be challenging and energy-intensive. tandfonline.com
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, allowing for easier separation and potential reuse. frontiersin.orgtandfonline.com
K2CO3-Methanol Systems: Potassium carbonate (K2CO3) dissolved in methanol can act as a precursor to form a homogeneous this compound catalyst in situ. sciencetechindonesia.comresearchgate.net This system has shown high efficacy in the transesterification of refined bleached deodorized palm oil (RBDPO), achieving a biodiesel purity of 98.80%. sciencetechindonesia.com The reaction kinetics were found to be second order. sciencetechindonesia.com
Supported Catalysts: Research has also focused on supporting potassium compounds on solid materials to create heterogeneous catalysts. Examples include K2CO3 impregnated on kaolin (B608303) and alumina (B75360). chemrxiv.orgresearchgate.net A K2CO3/kaolin catalyst achieved a biodiesel yield of 95.3% from sunflower oil. chemrxiv.org Similarly, K2CO3 supported on γ-Al2O3 has been used for the transesterification of rapeseed oil, yielding up to 98.6% conversion. researchgate.net Another approach involves using palygorskite to support a KF/CaO catalyst, where the active component is KCaF3, achieving a biodiesel yield of 97.9%. rsc.org
Comparative studies have been conducted to evaluate the performance of this compound against other alkali methoxides, primarily sodium methoxide.
Yield and Reactivity: Potassium-based catalysts, including this compound, have been shown to produce higher biodiesel yields compared to their sodium-based counterparts. biodieseleducation.org In a study on waste cooking oil, this compound gave the highest yield (99.0%) compared to sodium methoxide, potassium hydroxide (B78521), and sodium hydroxide under identical conditions. researchgate.net Alkali metal alkoxides, in general, are more active catalysts than alkali hydroxides. oup.com
Soap Formation: While potassium-based catalysts can lead to higher yields, they may also result in greater soap formation compared to sodium-based catalysts. biodieseleducation.org
Cost: Sodium methoxide is generally considered to be lower in price than this compound. samaterials.com
Table 2: Comparative Biodiesel Yields of Alkali Catalysts
| Catalyst | Feedstock | Biodiesel Yield (%) | Reference |
| This compound | Waste Cooking Oil | 99.0 | researchgate.net |
| Sodium Methoxide | Waste Cooking Oil | Not specified, but lower than CH3OK | researchgate.net |
| Potassium Hydroxide | Waste Cooking Oil | Not specified, but lower than CH3OK | researchgate.net |
| Sodium Hydroxide | Waste Cooking Oil | Not specified, but lower than CH3OK | researchgate.net |
| This compound | Canola Oil | Optimized for max yield | |
| Sodium Methoxide | Canola Oil | Lower yield than potassium-based | biodieseleducation.org |
Homogeneous vs. Heterogeneous Catalysis Studies: K2CO3-Methanol Systems and Supported Catalysts
Esterification and Deacylation Mechanisms (e.g., Re-evaluation of Zemplén Deacylation Conditions)
This compound is also a valuable catalyst in other ester-related transformations, such as esterification and deacylation.
Esterification: While base-catalyzed transesterification is highly efficient, base-catalyzed esterification of free fatty acids is not feasible as it leads to soap formation. aocs.org
Deacylation (Zemplén Deacylation): The Zemplén deacylation is a classic method for removing acyl protecting groups from molecules, traditionally using a catalytic amount of sodium methoxide in methanol. rsc.org This method is valued for its mild conditions. rsc.org Recent research has re-evaluated the mechanism, suggesting that the use of sodium hydroxide in methanol is identical to using sodium methoxide, challenging the long-held belief about the unique role of the methoxide ion. rsc.org Base-mediated deacylations can also be performed with potassium hydroxide or potassium carbonate in methanol. tandfonline.com
Polymerization Processes
This compound's catalytic activity extends to the field of polymer chemistry, where it is used as an initiator and catalyst in various polymerization reactions. chemimpex.comsynthetikaeu.com
Anionic Polymerization: this compound can act as a base to initiate anionic polymerization processes for the synthesis of polymers like polyurethanes. chemimpex.commuscatchemical.com
Ring-Opening Polymerization (ROP): It has been investigated as an initiator for the ring-opening polymerization of lactones. researchgate.net For example, the anionic polymerization of L- and L,D-dilactide initiated with this compound in tetrahydrofuran (B95107) produces the corresponding polyesters with high yield and limited side reactions like racemization and transesterification. researchgate.net
Macrocyclic Carbonate Polymerization: A combination of this compound as an initiator and a urea (B33335) derivative as a catalyst has been shown to be effective for the ring-opening polymerization of macrocyclic carbonates. diva-portal.org This dual catalytic system allows for a more controlled and faster polymerization process. diva-portal.org
Anionic Ring-Opening Polymerization (ROP) Initiation (e.g., Lactides, Styrene (B11656) Oxide)
This compound (CH₃OK) serves as an effective initiator for the anionic ring-opening polymerization (ROP) of cyclic esters and epoxides, such as lactides and styrene oxide. researchgate.netresearchgate.net In the case of lactide polymerization, this compound has been shown to initiate the reaction in tetrahydrofuran (THF) solution at room temperature, leading to high yields of the corresponding polyesters. researchgate.net Research indicates that using primary alkoxides like this compound can produce well-defined polymers with minimal side reactions such as racemization and transesterification. researchgate.net For instance, when polymerizing L-lactide, racemization was reported to be lower than 5%. researchgate.net The initiation primarily proceeds through a nucleophilic attack mechanism, where the methoxide anion attacks the carbonyl carbon of the lactide, leading to acyl-oxygen bond cleavage and the formation of an ester end group derived from the initiator. 20.210.105nih.gov This process allows for the synthesis of polylactides with controlled molecular weights and high optical purity. 20.210.105
In the polymerization of styrene oxide, the initiation mechanism and regioselectivity of the ring-opening are influenced by the nature of the potassium alkoxide. researchgate.netscite.ai Studies using this compound activated by 18-crown-6 (B118740) have revealed that the oxirane ring opens exclusively at the β-position. researchgate.netscite.aiscite.airesearchgate.net This is contrary to some earlier findings which suggested opening at both α and β positions. researchgate.net This specific mode of ring-opening leads to the formation of poly(styrene oxide) with a regular head-to-tail structure. However, the process is also accompanied by a chain transfer reaction to the monomer, which involves the deprotonation of the methine group in the styrene oxide molecule. researchgate.net This side reaction results in macromolecules with unsaturated starting groups. researchgate.net
Synthesis of Advanced Polymeric Materials (e.g., Polyurethane)
This compound is utilized as a catalyst in the synthesis of advanced polymeric materials, including polyurethanes and polyureas. tue.nlmarketresearchintellect.comacs.org It has been investigated as a catalyst for isocyanate-free routes to producing polyurethanes and polyureas from carbonate and carbamate (B1207046) esters. tue.nlacs.org In these reactions, this compound has demonstrated significantly higher catalytic activity compared to other catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). tue.nlacs.org The catalytically active species is inferred to be the methoxide anion (CH₃O⁻), which facilitates the polycondensation process. tue.nl
Research has also explored the use of this compound in the synthesis of aminophosphonate polyols, which are then used to create polyurethane foams with improved fire-retardant properties. researchgate.netuclm.es In the ring-opening polymerization to form these specialized polyols, a catalyst system of this compound in dimethyl sulfoxide (B87167) (DMSO) was found to exhibit the highest polymerization rate and helped in reducing the polydispersity of the resulting polyols. uclm.es The subsequent polyurethane foams synthesized with these polyols showed enhanced thermal resistance, as evidenced by increased char residue and reduced heat and smoke release during combustion tests. uclm.es
Investigations into Polymerization Initiation Mechanisms and Chain Transfer Events
The mechanism of polymerization initiation by this compound has been a subject of detailed investigation. In the anionic ROP of lactide, molecular modeling studies support a nucleophilic attack mechanism. nih.gov The methoxide anion attacks the lactide monomer, leading to the ring opening. 20.210.105 However, alternative initiation pathways can exist. For some potassium-based catalysts, particularly in the absence of a co-initiator like benzyl (B1604629) alcohol, initiation can occur via deprotonation of the monomer to generate a lactide enolate, which then initiates the polymerization through an anionic mechanism. mdpi.com
In the polymerization of other cyclic monomers like ε-caprolactone, this compound has been observed to initiate polymerization primarily through the deprotonation of the monomer. d-nb.inforesearchgate.net This leads to macromolecules with reactive starting groups that can participate in further reactions, potentially forming branched polymers. d-nb.inforesearchgate.net
Chain transfer reactions are significant events that can influence the final properties of the polymer. In the polymerization of styrene oxide initiated by this compound, a notable chain transfer reaction involves the deprotonation of the monomer's methine group by the initiator or the growing polymer chain. researchgate.net This leads to the formation of macromolecules with unsaturated end groups. researchgate.net Similarly, in the polymerization of propylene (B89431) oxide, the strong basicity of alkoxide initiators can cause chain transfer through proton abstraction from the monomer's methyl group, creating an allyl alkoxide that can initiate a new chain. researchgate.net Such events can limit the molecular weight of the resulting polyethers. researchgate.net The general mechanism for atom transfer radical polymerization (ATRP), a type of controlled radical polymerization, also relies on controlling the equilibrium between active and dormant species to minimize termination and transfer reactions. acs.org
Carbonylation Reactions
Methanol Carbonylation to Methyl Formate (B1220265): Kinetic and Mechanistic Investigations
This compound is an effective homogeneous catalyst for the liquid-phase carbonylation of methanol to produce methyl formate. mdpi.comresearchgate.netresearchgate.net Kinetic studies have shown that the reaction rate is first order with respect to the concentration of carbon monoxide in the gas phase. researchgate.netresearchgate.net The reaction is typically carried out under pressure, with lower temperatures and higher pressures favoring the conversion of carbon monoxide. researchgate.netresearchgate.net The presence of water in the catalyst solution has a detrimental effect on the catalyst's activity, as it can convert the active this compound to potassium hydroxide, which then reacts with the methyl formate product to form potassium formate. researchgate.net
The proposed mechanism for the carbonylation involves the nucleophilic attack of the methoxide ion on the carbon monoxide molecule. mdpi.comacs.orgresearchgate.net The process can be enhanced by the use of co-catalysts. For example, adding molybdenum hexacarbonyl (Mo(CO)₆) to the this compound system results in a slight increase in the amount of methyl formate produced. acs.orgresearchgate.net This enhancement is attributed to the electrophilic nature of the molybdenum-coordinated carbon monoxide compared to free carbon monoxide. acs.orgresearchgate.net The mechanism in this co-catalyzed system is believed to proceed via a methoxycarbonyl intermediate, [Mo(CO)₅(COOCH₃)]⁻, which is then protonated by methanol to release the methyl formate product. acs.orgresearchgate.net
| Parameter | Value | Conditions |
| Reaction Order (CO) | 1 | 70-90°C, 20-25 kg/cm ²(g) |
| Activation Energy | 14.95 kJ/mol | 70-90°C, 20-25 kg/cm ²(g) |
| Frequency Factor | 0.59 min⁻¹ | 70-90°C, 20-25 kg/cm ²(g) |
| Data from kinetic studies of methanol carbonylation catalyzed by this compound. researchgate.net |
Electrosynthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol
This compound plays a crucial role as a catalyst in the electrochemical synthesis of dimethyl carbonate (DMC) from carbon dioxide (CO₂) and methanol. researchgate.netresearchgate.net This process is considered a green and promising route for CO₂ utilization. researchgate.netresearchgate.net In this reaction, this compound is an effective catalyst, and the process is often promoted by the presence of an alkylating agent like methyl iodide. researchgate.net Research has achieved a DMC yield of 16.2% with 100% selectivity under mild conditions (e.g., 80°C and 20 bar CO₂ pressure). researchgate.net
The electrosynthesis is often carried out in a filter-press electrochemical cell, sometimes using an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]) as part of the electrolyte system. researchgate.netnih.gov Spectro-electrochemical studies have aimed to elucidate the reaction mechanism and identify intermediates. acs.org It has been suggested that the reaction involves the formation of an intermediate from the reaction between methoxy (B1213986) groups from methanol and electrochemically generated carbon monoxide from CO₂ reduction. acs.org The anion radical CO₂⁻ has also been considered a key intermediate in the carboxylation of methanol to produce DMC. acs.org
Correlation of Alkali Metal Ionization Potential with Reaction Rate in Carbonylation
In carbonylation reactions catalyzed by alkali metal methoxides, a correlation has been observed between the ionization potential of the alkali metal and the reaction rate. mdpi.com The ionization energy, which is the energy required to remove the outermost electron from an atom, generally decreases down the group for alkali metals (Li > Na > K). britannica.comlibretexts.org This trend means that potassium has a lower ionization potential than sodium and lithium. mdpi.combritannica.com
For the carbonylation of methanol to methyl formate, the reaction rate follows the order: this compound > sodium methoxide > lithium methoxide (r(KOCH₃) > r(NaOCH₃) > r(LiOCH₃)). mdpi.com This indicates that the catalyst with the alkali metal having the lowest ionization potential (potassium) exhibits the highest activity. mdpi.com This observation suggests that the ease of forming the active catalytic species is related to the electropositivity of the alkali metal. The presence of alkali formate in the reaction mixture can further enhance the catalytic effect of the methoxide. mdpi.com
| Alkali Metal | Ionization Potential (V) | Relative Reaction Rate |
| Lithium (Li) | 5.36 | Slowest |
| Sodium (Na) | 5.12 | Intermediate |
| Potassium (K) | 4.32 | Fastest |
| Correlation between alkali metal ionization potential and the rate of methanol carbonylation. mdpi.com |
Deprotonation Reactions in Organic Synthesis
As a potent base, this compound is frequently employed to deprotonate weak carbon and heteroatom acids, facilitating a wide range of subsequent reactions. cymitquimica.comchemimpex.com Its utility stems from its ability to generate reactive anionic intermediates under relatively mild conditions.
This compound is instrumental in reactions that proceed through carbanionic intermediates. The deprotonation of a C-H bond adjacent to an electron-withdrawing group (EWG) is a common strategy to form a stabilized carbanion. The stability of the resulting carbanion is crucial and is often influenced by the substitution pattern and the hybridization of the carbanionic carbon. rsc.org
Research has shown that this compound can catalyze reactions involving carbanions. For instance, in the study of 1,3,5-triaryl-2,4-diaza-1,3-pentadienes, this compound in methanol was used to generate a common W-shaped carbanion intermediate. cdnsciencepub.com This intermediate was central to both cyclization and 1,3-proton shift (prototropy) reactions. The ratio of the resulting products was found to be dependent on the electronic nature of substituents, which affects the stability of the carbanionic intermediate. cdnsciencepub.com Mechanisms like the E1cb (Elimination, Unimolecular, conjugate Base) are defined by the initial formation of a carbanion, a process that can be initiated by bases such as sodium methoxide, particularly when the resulting anion is stabilized by an adjacent electron-withdrawing group like a carbonyl. scribd.com
The stabilization of the carbanionic center is a key factor determining its reactivity. rsc.org In some systems, the interaction of the formed carbanion with the potassium cation can influence the subsequent reaction steps. For example, in the methanol vinylation with acetylene (B1199291) catalyzed by potassium hydroxide (which can form this compound in situ), the proton transfer from methanol to the formed carbanion occurs with no activation barrier. isu.ru
This compound is a strong base and a strong nucleophile, placing it at the center of the competition between bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. cymitquimica.commasterorganicchemistry.com The outcome of the reaction of an alkyl halide with this compound is highly dependent on the structure of the alkyl halide (primary, secondary, or tertiary), the reaction temperature, and the solvent. masterorganicchemistry.commasterorganicchemistry.com
For primary alkyl halides, the Sₙ2 pathway is generally favored, as the backside attack is not sterically hindered. However, for secondary alkyl halides, the situation is more complex. The increased steric hindrance around the electrophilic carbon makes Sₙ2 reactions slower, allowing the E2 pathway to become competitive or even dominant. masterorganicchemistry.comscribd.com Since this compound is a strong base, it readily abstracts a beta-hydrogen, leading to the formation of an alkene via the E2 mechanism. synthetikaeu.comlibretexts.org For tertiary alkyl halides, the Sₙ2 reaction is completely hindered, and elimination is the primary reaction pathway.
Temperature is another critical factor; elimination reactions are entropically favored and are therefore promoted by higher temperatures. masterorganicchemistry.com
| Alkyl Halide Substrate | Typical Conditions | Dominant Pathway | Primary Product(s) | Reference |
|---|---|---|---|---|
| Primary (e.g., 1-bromopropane) | Room Temperature | Sₙ2 | Ether (Substitution) | masterorganicchemistry.com |
| Secondary (e.g., 2-bromopropane) | Room Temperature | E2 > Sₙ2 | Alkene (Elimination) > Ether (Substitution) | masterorganicchemistry.comlibretexts.org |
| Secondary (e.g., 2-bromopentane) | Room Temperature | E2 (82%) | Pentene isomers | masterorganicchemistry.com |
| Secondary (e.g., Isopropyl bromide) | 55°C (with NaOH in ethanol) | E2 (71%) | Propene | masterorganicchemistry.com |
| Tertiary (e.g., tert-butyl bromide) | Any Temperature | E2 | Alkene (Elimination) | libretexts.org |
This table illustrates the general outcomes of reactions between alkyl halides and strong bases/nucleophiles like this compound. Specific product ratios can vary based on the exact base, solvent, and temperature used.
Formation and Stabilization of Carbanionic Intermediates
Other Specialized Catalytic Pathways
Beyond its fundamental role in deprotonation, this compound catalyzes several specialized and advanced organic transformations.
A significant recent development is the use of this compound in transition-metal-free nucleophilic borylation reactions. orgsyn.org Researchers have developed a method for the borylation of organic halides using a silylborane, such as (dimethylphenylsilyl)boronic acid pinacol (B44631) ester (PhMe₂Si-B(pin)), in the presence of this compound. orgsyn.orgresearchgate.net
This reaction proceeds smoothly without a transition-metal catalyst to provide organoboronate esters in excellent yields. The proposed mechanism involves the initial reaction of this compound with the silylborane to form an ate complex. This complex then facilitates a nucleophilic attack on the organic halide, leading to the formation of a carbanion intermediate. This carbanion subsequently attacks the boron center to yield the borylated product. orgsyn.org This method is notable for its high functional group compatibility and its applicability to a range of aryl, heteroaryl, and alkyl halides. orgsyn.orgacs.org
| Substrate Type | Example Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl Bromide | 4-Bromoanisole | PhMe₂Si-B(pin), KOMe, DME, 30°C | 99% | orgsyn.org |
| Aryl Chloride | 4-Chlorotoluene | PhMe₂Si-B(pin), KOMe, DME, 30°C | 98% | orgsyn.org |
| Heteroaryl Bromide | 2-Bromothiophene | PhMe₂Si-B(pin), KOMe, DME, 30°C | 99% | orgsyn.org |
| Alkyl Bromide | 1-Bromooctane | PhMe₂Si-B(pin), KOMe, DME, 30°C | 85% | orgsyn.org |
This table showcases the versatility of the this compound-mediated nucleophilic borylation of various organic halides.
This compound is a crucial catalyst and reagent in the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). procurementresource.commarketresearchintellect.comdataintelo.com Its role as a strong base is leveraged in condensation and esterification reactions that are foundational to the synthesis of complex molecules. synthetikaeu.comgoogle.com
It is used in the synthesis of various pharmaceuticals, including vitamins like Vitamin A and Vitamin B₁, and sulfonamides such as sulfadiazine (B1682646) and sulfamonomethoxine. procurementresource.comcphi-online.com In the synthesis of these compounds, this compound often acts as a condensing agent or a catalyst to form key intermediates. cphi-online.com For example, it is used to promote nucleophilic substitution reactions, enhancing the efficiency of drug synthesis pathways. chemimpex.com Beyond pharmaceuticals, it serves as a catalyst in the production of specialty chemicals like methyl formate and dimethyl carbonate. procurementresource.comgoogle.com
Mechanistic and Kinetic Investigations of Potassium Methoxide Mediated Reactions
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For potassium methoxide-mediated reactions, this involves identifying intermediates, transition states, and the sequence of elementary steps that lead to the final products.
Detailed Pathway Determination in Novel Synthetic Transformations
Potassium methoxide (B1231860) is instrumental in various synthetic transformations, and researchers have dedicated significant effort to delineating their reaction pathways. For instance, in the carbonylation of methanol (B129727) to produce methyl formate (B1220265), this compound acts as a catalyst. researchgate.net The reaction pathway is believed to involve the homogeneous carbonylation of methanol, followed by subsequent steps to yield the final product. capes.gov.br
Another area of investigation is the use of this compound in deuterium (B1214612) exchange reactions. Studies on the exchange of deuterium between D₂ and methanol, catalyzed by this compound, have shown that the reaction's progress is dependent on both the activation of the D₂ molecule by the methoxide ion and the interaction of the solvent with the transition state complex. cdnsciencepub.com
In the realm of polymer chemistry, the ring-opening polymerization (ROP) of macrocyclic carbonates catalyzed by a combination of urea (B33335) and this compound has been a subject of detailed mechanistic studies. These investigations revealed that the mechanism and rate of polymerization are dependent on the ring size of the macrocyclic carbonate. diva-portal.orgacs.org
Furthermore, this compound plays a role in the slurry phase synthesis of methanol using a mixed catalyst system with copper chromite. The proposed reaction pathway suggests a homogeneous carbonylation of methanol to methyl formate, which is then heterogeneously hydrogenolyzed to produce two molecules of methanol. This synergistic system operates under relatively mild conditions. capes.gov.br The use of this compound in conjunction with disilanes for the formylation of aryl iodides with dimethylformamide (DMF) proceeds through a cascade of three steps: the formation of formic acid, the release of carbon monoxide, and the subsequent formylation of the aryl halide. researchgate.net
Stereochemical Aspects and Regioselectivity in Reactions
The stereochemical and regiochemical outcomes of a reaction are critical in synthesis, particularly for complex molecules. This compound, often in the form of alcoholic potassium hydroxide (B78521) which exists in equilibrium with the alkoxide, can influence the stereochemistry of elimination reactions. libretexts.orglibretexts.org In E2 elimination reactions, the orientation of the leaving group and the proton being abstracted is crucial. These reactions often favor an anti-periplanar arrangement of the departing groups, which can dictate the stereochemistry of the resulting alkene. libretexts.org For example, the elimination reactions of isomeric cycloalkyl halides can exhibit different rates and yield different regioisomers depending on the stereochemistry of the starting material. libretexts.orglibretexts.org The Zaitsev rule, which predicts the formation of the more substituted alkene, is generally followed, but exceptions can occur based on steric factors and the specific base used. libretexts.org The use of a sterically hindered base like potassium tert-butoxide, for instance, can favor the formation of the less substituted "Hofmann" product. khanacademy.org
Regioselectivity, which determines where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. In E2 reactions of substrates with multiple non-equivalent β-hydrogens, a mixture of regioisomeric alkenes can be formed. The ratio of these products is influenced by factors such as the base and the substrate structure. durgapurgovtcollege.ac.in
Influence of Solvent and Reaction Medium on Reaction Pathways
The solvent and reaction medium can have a profound impact on the pathway of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. In reactions involving this compound, the solvent can influence equilibria and reaction rates. For example, in the reaction of potassium hydroxide with methanol to form this compound and water, the removal of water is crucial to drive the equilibrium towards the product side. wikipedia.orgyoutube.com
The choice of solvent can also alter the concentration of the active catalytic species. In the methanol vinylation reaction, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent, in addition to methanol, shifts the equilibrium towards the formation of this compound, thereby increasing the concentration of the active methoxide moiety and enhancing the reaction rate. isu.ru The presence of explicit solvent molecules can significantly affect reaction barriers. For instance, in Ru-catalyzed methanol dehydrogenation, protic solvents can stabilize the methoxide anion through hydrogen bonding, which in turn increases the energy barrier for the hydride transfer process. acs.org The solvent can also play a role in determining the dominant reaction pathway, for example, favoring elimination (E2) over substitution (Sɴ2) reactions, especially with strongly basic nucleophiles like this compound in polar aprotic solvents. masterorganicchemistry.com
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insights into reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters. This information is vital for understanding reaction mechanisms and for process optimization.
Derivation of Reaction Order and Rate Constants
The order of a reaction with respect to a particular reactant describes how the rate is affected by the concentration of that reactant. This is determined experimentally by varying the concentration of one reactant while keeping others constant and observing the effect on the reaction rate.
For example, in the alcoholysis of potassium hydroxide with methanol, the reaction rate has been found to be a function of the concentration of potassium hydroxide. arpnjournals.org The reaction between potassium hydroxide and water has been determined to be second order with respect to water. osti.gov In the carbonylation of methanol catalyzed by this compound, the reaction rate was found to be first order with respect to the concentration of carbon monoxide in the gas phase. researchgate.netresearchgate.net
Kinetic studies of the transesterification of palm oil with methanol catalyzed by potassium hydroxide (which forms this compound in situ) have shown that the conversion of triglycerides, diglycerides, and monoglycerides (B3428702) appears to be second order. researchgate.net In a different study using this compound derived from K₂CO₃ for the transesterification of Refined Bleached Deodorized Palm Oil (RBDPO), the reaction was also found to be second order with a rate constant of 0.0044. sciencetechindonesia.com
The table below summarizes some of the reported reaction orders and rate constants for reactions involving this compound.
| Reaction | Reactant | Reaction Order | Rate Constant (k) | Conditions |
| Alcoholysis of Potassium Hydroxide | Potassium Hydroxide | First | Varies with temperature | 25-50 °C |
| Methanol Carbonylation | Carbon Monoxide | First | Not explicitly stated in the provided context | 70-90 °C, 20-25 kg/cm ²(g) |
| Transesterification of RBDPO | Overall | Second | 0.0044 | K₂CO₃/methanol catalyst, 3 hours reaction time |
| Transesterification of Palm Oil | Triglycerides | Second | 0.018–0.191 (wt%·min)⁻¹ | KOH catalyst, up to 60°C |
| Anionic Ring-Opening Polymerization of L-lactide | - | - | Rate constant calculated but not validated | Molecular modeling study |
| Methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas | - | Pseudo-first-order | kc = (2.31 ± 0.05) × 10⁻⁴ l mol⁻¹ s⁻¹ | Sodium methoxide catalyst |
This table is generated based on the data available in the provided search results. The specific values and units should be referenced from the original publications.
Determination of Activation Energies and Pre-exponential Factors
The activation energy (Ea) is the minimum energy required for a reaction to occur, and the pre-exponential factor (A) is related to the frequency of collisions between reacting molecules. These parameters are determined from the temperature dependence of the reaction rate constant, typically using the Arrhenius equation.
Several studies have reported the activation energies and pre-exponential factors for this compound-mediated reactions. For the alcoholysis of potassium hydroxide to form this compound, the activation energy was found to be 17.81 kJ/mol, with a pre-exponential factor of 26.3 min⁻¹. arpnjournals.org In the carbonylation of methanol with carbon monoxide, the activation energy was determined to be 14.95 kJ/mol, and the frequency collision factor (pre-exponential factor) was 0.59 min⁻¹. researchgate.netresearchgate.net
A study on the transesterification of palm oil using a heterogeneous catalyst derived from K₂CO₃ reported an activation energy of 62.4 kJ/mol. researchgate.net Another study on the methanol vinylation reaction, modeled with quantum-chemical methods, evaluated the activation barrier of the limiting stage to be approximately 16.4-18.1 kcal/mol. isu.ru In the ring-opening polymerization of macrocyclic carbonates, the Gibbs free energy of activation was found to be dependent on the conformer of the macrocycle, with values around 18.3 to 19.8 kcal·mol⁻¹. diva-portal.orgacs.org
The following table presents a summary of activation energies and pre-exponential factors for various reactions.
| Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) / Frequency Factor | Method |
| Alcoholysis of Potassium Hydroxide | 17.81 kJ/mol | 26.3 min⁻¹ | Experimental |
| Methanol Carbonylation | 14.95 kJ/mol | 0.59 min⁻¹ | Experimental |
| Transesterification of Palm Oil | 62.4 kJ/mol | - | Experimental (heterogeneous K₂CO₃ catalyst) |
| Methanol Vinylation | 16.4-18.1 kcal/mol (ΔH‡) | - | Quantum-chemical modeling |
| Ring-Opening Polymerization of Macrocyclic Carbonates | 18.3-19.8 kcal·mol⁻¹ (ΔG‡) | - | Computational (DFT) and Experimental |
This table is generated based on the data available in the provided search results. The specific values and units should be referenced from the original publications.
Deuterium Exchange and Kinetic Isotope Effect (KIE) Studies
Deuterium exchange studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of a carbon-hydrogen bond. In the context of this compound-catalyzed reactions, these studies often involve the use of deuterated solvents or substrates to probe the timing and nature of proton transfer events.
Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide quantitative insights into the transition state of a reaction. For instance, in the exchange of deuterium between deuterium gas (D₂) and methanol (CH₃OH) catalyzed by this compound (KOCH₃), the reaction kinetics have been shown to be dependent on both the activation of the D₂ molecule by the methoxide ion and the interaction of the solvent with the transition state complex. cdnsciencepub.comcdnsciencepub.com Analysis of the KIE for this system suggests that increases in the KIE with rising base concentration or temperature are attributable to solvation effects. cdnsciencepub.comcdnsciencepub.com
Research has demonstrated that for the D₂-CH₃OH exchange catalyzed by this compound, the kinetic isotope effect varies with the catalyst concentration and temperature. cdnsciencepub.com These observations point to a shift in the way the solvent participates in the fundamental steps of the deuterium transfer mechanism. cdnsciencepub.com Such studies are crucial for building a detailed picture of the transition state, as even subtle changes in the KIE can signify different mechanistic pathways. acs.org For example, a significant primary KIE is often indicative of bond breaking/formation to the isotope in the rate-limiting step, while secondary KIEs can provide information about changes in hybridization or steric environment at a nearby atom. researchgate.net
Table 1: Kinetic Isotope Effect (KIE) in D₂-CH₃OH Exchange with KOCH₃ Catalyst This table illustrates the dependency of the kinetic isotope effect on catalyst concentration and temperature in the deuterium exchange reaction between D₂ and methanol, catalyzed by this compound.
Equilibrium Studies in Complex Reaction Systems (e.g., Transesterification Equilibria)
Studies have shown that methoxide catalysts, such as this compound, not only accelerate the reaction but also shift the conversion equilibrium to favor higher biodiesel yields compared to hydroxide catalysts. The transesterification reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or the glycerol (B35011) by-product is removed from the reaction mixture. google.comportalabpg.org.br
The equilibrium constant (K) for the transesterification reaction is influenced by temperature. Generally, for the transesterification of oils like castor oil with methanol, the equilibrium constant increases with temperature. researchgate.net However, this trend can be affected by factors such as the vaporization of methanol at temperatures close to its boiling point. researchgate.net Thermodynamic analyses of these systems reveal that the transesterification process is typically endothermic, as indicated by a positive enthalpy change (ΔH). researchgate.nettandfonline.com The Gibbs free energy (ΔG) and entropy (ΔS) changes also provide critical information about the spontaneity and disorder of the reaction system. researchgate.nettandfonline.com
Table 2: Thermodynamic Parameters for Transesterification Reactions This table presents a summary of thermodynamic data for transesterification reactions under different catalytic conditions, highlighting the endothermic nature of the process.
Role of Hydrogen Bonding in Base-Catalyzed Processes
Hydrogen bonding plays a critical, albeit sometimes subtle, role in reactions catalyzed by strong bases like this compound. The solvent environment and the ability of substrates and catalysts to participate in hydrogen bonds can significantly influence reaction rates and mechanisms. wikipedia.orgosti.gov
In base-catalyzed processes, hydrogen bonding can stabilize anionic intermediates and transition states. wikipedia.org The methoxide anion (CH₃O⁻), the active species from this compound, is a powerful hydrogen bond acceptor. In protic solvents like methanol, the methoxide ion is heavily solvated through hydrogen bonds. libretexts.orglibretexts.org This "solvent cage" can decrease the nucleophilicity and basicity of the methoxide ion, as energy is required to break these interactions for the ion to react with a substrate. libretexts.orglibretexts.org
Conversely, polar aprotic solvents, which cannot act as hydrogen bond donors, solvate the potassium cation but leave the methoxide anion relatively "naked" and more reactive. libretexts.orgscribd.com This is why many base-catalyzed reactions, including certain substitution (Sₙ2) and elimination (E2) reactions, are often faster in aprotic solvents. scribd.comvarsitytutors.com
Table 3: Mentioned Chemical Compounds
Advanced Methodological Approaches and Research Techniques in Potassium Methoxide Chemistry
Advanced Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Analysis
Continuous monitoring and detailed analysis are fundamental to understanding and optimizing reactions involving potassium methoxide (B1231860). Advanced spectroscopic and chromatographic techniques offer non-destructive, real-time, and highly sensitive methods for tracking reactant consumption, intermediate formation, and product purity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the real-time, quantitative monitoring of reactions like transesterification. researchgate.netrsc.org By tracking the disappearance of signals corresponding to glyceridic protons and the appearance of signals for the methoxy (B1213986) protons of the fatty acid methyl esters (FAMEs), researchers can determine reaction conversion and kinetics without extensive sample preparation. researchgate.net For instance, the progress of biodiesel production can be followed by observing the characteristic methoxy peak of the FAME product. rsc.org
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard for final product analysis. cerealsgrains.orgnih.gov It is extensively used to quantify the methyl ester content in biodiesel, confirming the completeness of the transesterification reaction catalyzed by potassium methoxide. arpnjournals.orgnih.gov GC analysis provides a detailed profile of the fatty acid composition of the final product. nih.gov Other techniques like infrared (IR) spectroscopy can also be employed, monitoring the carbonyl (C=O) stretching frequency to track the conversion of triglycerides to esters. nih.gov
Table 1: Comparison of Analytical Methods for Monitoring this compound-Catalyzed Reactions
| Method | Information Provided | Application Stage | Advantages | Limitations |
|---|---|---|---|---|
| ¹H NMR Spectroscopy | Quantitative conversion, reaction kinetics, structural information of reactants and products. researchgate.net | Real-time / In-situ | Non-destructive, rapid analysis, detailed molecular information. researchgate.net | Lower sensitivity compared to GC, can be expensive. |
| Gas Chromatography (GC) | Quantitative composition of product mixture, purity of FAMEs, detection of byproducts. cerealsgrains.orgarpnjournals.org | Post-reaction / Offline | High sensitivity and resolution, well-established methods for biodiesel analysis. rsc.org | Destructive, requires sample preparation (derivatization in some cases), not suitable for real-time monitoring. |
| Infrared (IR) Spectroscopy | Functional group analysis (e.g., disappearance of reactant C=O, appearance of product C=O). nih.gov | Real-time / In-situ | Fast, can be used with fiber optic probes for online monitoring. researchgate.net | Provides less detailed structural information than NMR, quantification can be complex. |
| Raman Spectroscopy | Complementary to IR, monitors changes in C=O and C-O bonds to determine reaction yield. iscientific.org | Real-time / In-situ | Non-destructive, less interference from water than IR. iscientific.org | Can be affected by fluorescence, may require multivariate analysis for quantification. iscientific.org |
Application of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a definitive technique for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. slideshare.net In reactions involving this compound, isotopes of hydrogen (Deuterium, D; Tritium, T) and oxygen (¹⁸O) can be incorporated to clarify bond-forming and bond-breaking steps.
For example, in the transesterification of an ester, labeling the oxygen of the incoming methanol (B129727) with ¹⁸O (CH₃¹⁸OH) would allow researchers to determine whether the reaction proceeds via cleavage of the acyl-oxygen bond of the substrate ester. If the ¹⁸O is incorporated into the new ester product, it confirms the nucleophilic attack of the methoxide at the carbonyl carbon. Studies on basic transesterification mechanisms have utilized isotopic labeling to understand the process in detail. masterorganicchemistry.com
More recent research has demonstrated the use of this compound in deuterium-labeling reactions. A method for the dehalogenation of aryl halides uses this compound and hexamethyldisilane, with deuterated acetonitrile (B52724) (CD₃CN) acting as the deuterium (B1214612) source to produce specifically labeled aromatic compounds. researchgate.net Kinetic isotope effect (KIE) studies, where the rate of a reaction with a heavy isotope is compared to that with a light isotope, can provide information about the transition state of the rate-limiting step. nih.gov For instance, a significant KIE upon replacing a hydrogen with deuterium at a specific position would imply that the C-H bond at that position is broken in the transition state.
Table 2: Examples of Isotopic Labeling in Elucidating Reaction Mechanisms
| Isotope(s) Used | Reaction Type | Information Gained | Reference Finding |
|---|---|---|---|
| Tritium (³H) | Basic Methanolysis of Aryl Esters | Mechanism of ester cleavage and solvolysis. | Used radioactively labeled acetate (B1210297) to study the basic transesterification mechanism in methanol. masterorganicchemistry.com |
| Deuterium (D) | Dehalogenation of Aryl Halides | Source of hydrogen atom in the product. | Demonstrated a method for deuterium incorporation using CD₃CN as the deuterium source, mediated by this compound. researchgate.net |
| Oxygen-18 (¹⁸O) | Ester Hydrolysis / Transesterification | Site of bond cleavage (acyl-oxygen vs. alkyl-oxygen). | Synthesis of uridine (B1682114) containing 2'-¹⁸O was achieved using methoxide to remove a benzoyl protecting group. nih.gov |
| Nitrogen-15 (¹⁵N) | Adenosine (B11128) Deamination | Interrogation of enzymatic transition states. | [6-¹⁵N]adenosine was synthesized to measure isotope effects for adenosine deaminase. nih.gov |
Controlled Reaction Environment Studies (e.g., High-Speed Homogenization, Ultrasound, Microwave Assistance)
The efficiency of reactions catalyzed by this compound, particularly in heterogeneous systems like triglyceride transesterification, is often limited by mass transfer between immiscible phases. Controlled reaction environments that enhance mixing and energy input can dramatically increase reaction rates and yields.
High-speed homogenization creates microscale turbulence and fine emulsions, drastically increasing the interfacial area between reactants. xylenepower.com In biodiesel production, this reduces reaction times from hours to minutes compared to conventional stirring. mdpi.com
Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—to create localized hot spots and intense mixing at the phase boundary. iscientific.org A study on ultrasound-assisted transesterification of waste cooking oil using this compound as the catalyst reported a 90% conversion rate in just 30 minutes, a significant improvement over the 1-3 hours required for conventional stirring. mdpi.comresearchgate.net
Microwave assistance provides rapid and uniform heating throughout the reaction volume, which can accelerate reaction rates. In the direct transesterification of lipids from microalgae, using this compound as a catalyst under microwave irradiation led to a biodiesel conversion of 98.5%. mdpi.com
Table 3: Effect of Controlled Environments on this compound-Catalyzed Transesterification
| Technique | Typical Reaction Conditions | Outcome | Reference Finding |
|---|---|---|---|
| Conventional Stirring | 60°C, 1-3 hours | Baseline yield and reaction time. | Conventional stirring is significantly slower than advanced methods. mdpi.comresearchgate.net |
| High-Speed Homogenization | 65°C, 8000 rpm, 8 min | 97.1% conversion (using sodium methoxide, similar principle). | Reduces reaction time from 120-180 min to 30 min or less. xylenepower.commdpi.com |
| Ultrasound Assistance | 30 min | 90% conversion. | Significantly raises the efficiency of biodiesel production compared to conventional methods. mdpi.comresearchgate.net |
| Microwave Assistance | 60-64°C, 6 min | 98.5% conversion. | Desirable for reducing processing time and overall cost. mdpi.com |
Investigation of Reaction Vessel Material Effects on Catalytic Activity and Surface Interactions
The material of the reaction vessel, often considered inert, can have profound and frequently overlooked effects on chemical reactions. Surface interactions, particularly with strong bases like this compound, can alter the vessel's surface, which may then participate in or catalyze the reaction.
Studies have shown that borosilicate glass surfaces can act as heterogeneous catalysts. rsc.org The surface of glass possesses silanol (B1196071) (Si-OH) groups, which can be deprotonated by a strong base. Repeated washing of glassware with bases like this compound can modify these surfaces, potentially creating catalytically active sites. rsc.org For instance, research has found that older borosilicate flasks, which had been regularly washed with this compound, were capable of catalyzing certain reactions that did not proceed in new flasks. rsc.org This suggests that the history of the reaction vessel and its cleaning procedures can influence experimental outcomes.
The glass surface can act as a Brønsted base catalyst, influencing reactions such as hydrolysis or epimerization. rsc.org In some cases, the vessel itself can be a source of reactants or catalysts; for example, fluorosilicates can be formed from the glass vessel during deoxyfluorination reactions, acting as a co-catalyst. rsc.org Conversely, carrying out reactions in vessels made of different materials, such as polytetrafluoroethylene (PTFE), can lead to vastly different results, sometimes resulting in lower yields or different byproduct profiles compared to reactions in glass. rsc.org These findings underscore the importance of considering the reaction vessel not as a passive container but as an active component of the chemical system, especially when strong reagents like this compound are used.
Theoretical and Computational Chemistry Studies of Potassium Methoxide Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study systems involving potassium methoxide (B1231860) due to its favorable balance of computational cost and accuracy. nih.gov DFT allows for the investigation of reaction pathways, the characterization of transient species like transition states, and the prediction of reactivity based on electronic properties.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions, which helps in understanding detailed reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. A transition state is the highest energy point along the lowest energy path of a reaction and its structure determines the reaction's activation energy. github.io
SNAr Reactions: A computational study of bimolecular nucleophilic aromatic substitution (SNAr) reactions investigated the displacement of halides from benzene (B151609) derivatives by potassium methoxide. acs.org DFT calculations using the M11 functional showed that for the displacement of chloride, bromide, and iodide, the reaction proceeds through a concerted mechanism. However, when fluoride (B91410) is the leaving group, a stepwise mechanism involving a Meisenheimer intermediate becomes significant, particularly with strongly electron-withdrawing substituents on the aromatic ring. acs.org
Polymerization Reactions: The anionic ring-opening polymerization (ROP) of lactides and macrocyclic carbonates initiated by this compound has been modeled using DFT. nih.govacs.orgresearchgate.net These studies calculate the potential energy surface for the initiation and propagation steps. For the ROP of macrocyclic carbonates catalyzed by urea (B33335) and this compound, DFT calculations revealed that the Gibbs free energy of activation increases with the ring size, a finding that corroborates experimental observations of polymerization rates. acs.org
Borylation Reactions: Combined theoretical and experimental studies on the formal nucleophilic borylation of organic halides with silylborane in the presence of this compound used DFT to uncover a unique carbanion-mediated mechanism. nih.gov The calculations showed a halogenophilic attack by a silyl (B83357) nucleophile on the bromine atom of the substrate, leading to a carbanion intermediate that is subsequently trapped by a boron electrophile. nih.gov
Cyclization Reactions: The base-induced 5-endo cyclization of benzyl (B1604629) 1-propynyl sulfide (B99878) with this compound was rationalized through DFT calculations. researchgate.net The potential energy surface was calculated (CAM-B3LYP/6-311+G(d,p) with a CPCM solvent model), showing that a tautomeric intermediate, benzyl propa-1,2-dien-1-yl sulfane, had a lower benzylic proton affinity, facilitating the cyclization process. researchgate.net
The table below summarizes key findings from DFT studies on reaction mechanisms involving this compound.
| Reaction Type | Substrate(s) | Key DFT Finding | Reference(s) |
| SNAr | Halide-substituted Benzenes | Mechanism shifts from concerted to stepwise for fluoride leaving groups. | acs.org |
| Ring-Opening Polymerization | Macrocyclic Carbonates | Gibbs free energy of activation increases with macrocycle ring size. | acs.org |
| Anionic Polymerization | L-lactide | The process yields polyesters with limited side reactions like racemization. | researchgate.net |
| Nucleophilic Borylation | Aryl/Alkyl Bromides, Silylborane | Elucidation of a carbanion-mediated mechanism via halogenophilic attack. | nih.gov |
| 5-Endo Cyclization | Benzyl 1-propynyl Sulfide | A tautomeric intermediate is key to the reaction pathway. | researchgate.net |
The reactivity of a chemical species is intrinsically linked to its electronic structure. DFT calculations provide access to various electronic descriptors that can predict and explain the reactivity of this compound systems. These descriptors include molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials. acs.org
Nucleophilicity: The catalytic activity of alkali metal methoxides in methanol (B129727) carbonylation correlates with the ionization potential of the alkali metal. mdpi.com Potassium has a lower ionization potential (4.32 V) compared to sodium (5.12 V) and lithium (5.36 V). This leads to an increased electron density on the oxygen atom of the methoxide, enhancing its nucleophilicity for the attack on carbon monoxide and resulting in a faster reaction rate (r(KOCH₃) > r(NaOCH₃) > r(LiOCH₃)). mdpi.com
Ion-Pairing Effects: DFT calculations on uranium-arenide sandwich complexes featuring bridging methoxide ligands revealed the significant influence of the potassium counter-ion. rsc.org In a contact ion pair, the Lewis acidity of the K⁺ cation polarizes and concentrates electron density on the coordinated ligands. This charge accumulation, supported by DFT atomic charge analysis, alters the crystal field splitting and the magnetic properties of the complex. rsc.org
Elucidation of Reaction Mechanisms and Transition State Structures
Molecular Dynamics (MD) Simulations of Solvation and Ion-Pairing Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like solvation and ion-pairing. For this compound, MD simulations can reveal how solvent molecules arrange around the K⁺ and CH₃O⁻ ions and the extent to which these ions remain associated in solution.
Potassium Ion Solvation: While specific MD studies on this compound are limited, extensive research exists on the solvation of the K⁺ ion in various solvents. Ab initio MD simulations of K⁺ in ethylene (B1197577) carbonate show a disordered and flexible solvation structure compared to the more rigidly defined shell of the smaller Li⁺ ion. osti.gov In aqueous solutions, MD simulations indicate K⁺ hydration numbers of around 7.2. nih.gov This flexible and weaker solvation of K⁺ compared to smaller cations can influence its availability and reactivity in solution.
Ion-Pairing in Solution: The formation of ion pairs (contact or solvent-separated) between K⁺ and CH₃O⁻ is a critical aspect of its chemistry in solution. Theoretical studies on the methanol vinylation reaction in DMSO highlighted the importance of the CH₃O moiety being bound to the potassium ion. isu.ru A low dissociation constant for KOCH₃ in DMSO suggests that the reactive species is not a free methoxide ion but rather an ion pair that interacts with the acetylene (B1199291) molecule. isu.ru This ion-pairing phenomenon was also shown to be crucial in the electronic structure of dimeric uranium complexes, where contact K-C interactions were observed in the solid state. rsc.org
Methanol-in-Salt Systems: MD simulations of highly concentrated lithium salt-in-methanol electrolytes provide analogous insights into the solvation structures that would be present in this compound solutions. nsf.gov These simulations show that as salt concentration increases, the hydrogen-bonding network of methanol is disrupted by the anions, and an "anion network" becomes the dominant structural feature. The simulations, validated by X-ray scattering data, provide a molecular-scale picture of the complex ion-solvent and ion-ion interactions. nsf.gov
Quantum Mechanical Calculations for Kinetic and Thermodynamic Parameters
Quantum mechanical (QM) methods, particularly DFT, are used to compute fundamental kinetic and thermodynamic data that are essential for understanding and optimizing chemical processes. nih.gov These calculations can provide values for activation energies, reaction enthalpies, and Gibbs free energies.
Kinetic Parameters: In a study of the ring-opening polymerization of macrocyclic carbonates, DFT calculations were used to determine the activation parameters. acs.org The Gibbs free energy of activation (ΔG‡) was found to increase with the ring size of the carbonate, directly impacting the observed polymerization rate constant (k_obs). acs.org Similarly, for the synthesis of poly(lactic acid), the kinetic rate constant for the anionic ROP initiated by this compound was calculated from the activation energy and other thermodynamic quantities derived from Gaussian'03 outputs. nih.gov
Thermodynamic Parameters: The thermodynamics of this compound synthesis from potassium hydroxide (B78521) and methanol have been studied. arpnjournals.org These studies determine how the equilibrium concentration of CH₃OK is affected by temperature and the molar ratio of reactants. B3LYP/6-31+G* calculations of the reaction between potassium hydroxide and methanol in DMSO showed that the this compound-water system is in a dynamic equilibrium, with the energy of the CH₃OK·H₂O system being very close to that of the KOH·CH₃OH system. isu.ru
The table below presents computationally derived activation parameters for the ring-opening polymerization of macrocyclic carbonates (nMC) catalyzed by this compound and urea. acs.org
| Macrocycle (nMC) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |
| 11MC | 10.9 | -31.6 | 20.3 |
| 12MC | 11.2 | -31.3 | 20.5 |
| 13MC | 11.4 | -31.6 | 20.8 |
| 15MC | 11.8 | -32.8 | 21.6 |
Conditions: Calculation at the B3LYP-D3/6-311+G(d,p) CPCM (tetrahydrofuran, UFF) level of theory.
Computational Design and Screening of Enhanced Catalytic Performance
Computational chemistry serves not only to explain existing systems but also to guide the design of new and improved catalysts. By screening potential modifications or co-catalysts in silico, researchers can accelerate the discovery of more efficient catalytic systems, reducing the need for extensive trial-and-error experimentation.
Promoter Effects: DFT studies have been pivotal in understanding how additives, or promoters, enhance catalytic activity. Investigations into the water-gas shift reaction and methanol steam reforming on metal surfaces show that adding potassium significantly boosts performance. acs.orgresearchgate.netrsc.org The calculations reveal that potassium lowers the activation energy for the rate-limiting water dissociation step. This insight can guide the design of catalysts where potassium is optimally dispersed on the surface to maximize these electronic and bonding interactions. acs.orgrsc.org
Co-catalyst Systems: The performance of this compound in methanol carbonylation can be dramatically improved with co-catalysts. mdpi.com For instance, tungsten carbonyl (W(CO)₆) can increase the catalyst activity sixfold compared to this compound alone. While this was an experimental discovery, computational methods can be used to screen other potential metal carbonyls or ligands to identify even more effective combinations, predicting their stability and effect on the reaction's key transition states. mdpi.com
Process Simulation: While not a quantum chemistry method, process simulation software like Aspen HYSYS is used to model and optimize industrial processes that use this compound. dergipark.org.tr These simulations can model reactive distillation columns for biodiesel production, helping to determine optimal operating conditions like feed ratios and temperature profiles to maximize yield and efficiency. Such simulations rely on accurate kinetic and thermodynamic data, which can be supplied or refined by the quantum mechanical calculations discussed previously. dergipark.org.tr
Potassium Methoxide in the Synthesis of Specialty Chemicals and Advanced Materials
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
As a potent nucleophile and strong base, potassium methoxide (B1231860) is instrumental in various organic synthesis reactions that form the backbone of the pharmaceutical and agrochemical industries. acs.orgmarketresearchintellect.comatamanchemicals.comacs.org It is frequently employed to facilitate condensation, esterification, and nucleophilic substitution reactions, which are critical steps in building the complex molecular architectures of active pharmaceutical ingredients (APIs) and pesticides. acs.orgacs.org
In pharmaceutical manufacturing, potassium methoxide serves as a key reagent and catalyst for producing a range of drugs and their essential precursors. orgsyn.orgprocurementresource.com Its applications include the synthesis of vitamins, such as Vitamin A and Vitamin B1, and important sulfonamide antibacterial drugs like sulfadiazine (B1682646). acs.orgprocurementresource.com Furthermore, it is used in the manufacturing pathway of trimethoprim, an antibiotic that is often combined with sulfamethoxazole. acs.org Patent literature reveals its specific use in the nucleophilic substitution step for creating pyridine-based intermediates necessary for the synthesis of proton pump inhibitors like Omeprazole, Pantoprazole, and Lansoprazole. researchgate.net
In the agrochemical sector, this compound's role is similarly critical. It functions as a base catalyst in the synthesis of various pesticides and herbicides, helping to improve their stability and effectiveness. acs.orgorgsyn.org For instance, it is used in the preparation of fungicidal compounds by reacting isochromanone with a source of methoxide anions to create essential chemical intermediates. wikipedia.orgresearchgate.net Research has also detailed its application in synthesizing the intermediate N-chloroformyl-N-[4-(trifluoromethoxy) phenyl] methyl carbamate (B1207046), a precursor for the insecticide indoxacarb, highlighting its utility in creating safer and more efficient production routes compared to methods using more hazardous materials. americanelements.com
Table 1: this compound in the Synthesis of Pharmaceutical and Agrochemical Intermediates
| Target Compound/Intermediate Class | Industry | Role of this compound |
| Vitamin A, Vitamin B1 | Pharmaceutical | Catalyst in synthesis |
| Sulfadiazine, Trimethoprim | Pharmaceutical | Reagent/Catalyst in synthesis |
| Intermediates for Omeprazole, Pantoprazole | Pharmaceutical | Reagent for nucleophilic substitution |
| Fungicide Intermediates | Agrochemical | Reagent for anion formation |
| Indoxacarb Intermediate | Agrochemical | Base catalyst in synthesis |
Polymer Science: Beyond Basic Polymerization
The utility of this compound in polymer science extends beyond simple catalysis into the realm of creating highly specialized and sustainable polymers. It is a key initiator and catalyst in various polymerization mechanisms, including anionic and ring-opening polymerizations. atamanchemicals.comdeingenieur.nl
This compound is integral to the synthesis of high-performance polymers with unique properties. Research has shown its effectiveness in producing electron-conductive polymers, which are crucial for thermoelectric applications. In one pathway, this compound is used to convert 1,3,4,6-tetrathiapentalene-2,5-dione (B3029395) (TPD) into potassium tetrathiooxalate, which serves as a superior monomer for the reproducible formation of high-quality poly(nickel-ethylenetetrathiolate). researchgate.net
Its role is also prominent in the creation of sustainable polymers like aliphatic polycarbonates. acs.org In combination with a co-catalyst such as 1-cyclohexyl-3-phenylurea, this compound initiates the ring-opening polymerization (ROP) of macrocyclic carbonates. acs.org This catalytic system enables a controlled and rapid polymerization process to produce polycarbonates, which are noted for their potential as sustainable materials. acs.org Furthermore, this compound is used to catalyze the synthesis of dimethyl carbonate, a key monomer for producing polycarbonates. atamanchemicals.comresearchgate.net In another example of specialty polymer synthesis, this compound facilitates a critical deprotection step in the anionic polymerization of a vinylfluorene monomer, leading to the creation of poly(9-methyl-2-vinylfluorene), a polymer with potential photoactive properties. acs.org
This compound is a highly effective initiator for the anionic ring-opening polymerization of lactides to produce poly(lactic acid) (PLA), a leading biodegradable and biocompatible polymer. researchgate.netdiva-portal.org The synthesis process, typically conducted in a solvent like tetrahydrofuran (B95107), uses this compound to initiate the polymerization of L-dilactide or L,D-dilactide, yielding high-molecular-weight polyesters. researchgate.netdiva-portal.org
Research findings indicate that the use of primary alkoxides like this compound is advantageous for producing well-defined PLA. researchgate.net This method effectively limits undesirable side reactions such as racemization and transesterification, which can compromise the polymer's properties. researchgate.netdiva-portal.org Studies have demonstrated that when starting with highly pure L-lactide, the level of racemization can be kept below 5%, ensuring the production of a polymer with the desired stereochemistry and microstructure. researchgate.net This control is crucial for tailoring the physical and degradation properties of PLA for specific applications in packaging and medicine. researchgate.netdiva-portal.org
Table 2: Applications of this compound in Advanced Polymer Synthesis
| Polymer Class | Specific Polymer Example | Synthetic Process | Role of this compound |
| Conductive Polymer | Poly(nickel-ethylenetetrathiolate) | Monomer Synthesis | Reagent to synthesize potassium tetrathiooxalate monomer |
| Sustainable Polymer | Aliphatic Polycarbonates | Ring-Opening Polymerization (ROP) | Initiator/Catalyst with a urea (B33335) co-catalyst |
| Specialty Polymer | Poly(9-methyl-2-vinylfluorene) | Anionic Polymerization | In situ formation for catalytic deprotection |
| Biodegradable Polymer | Poly(lactic acid) (PLA) | Anionic ROP of lactides | Initiator |
Development of High-Performance Polymers and Sustainable Polymeric Products
Applications in Emerging Technologies (e.g., Organic Electronics, Photovoltaic Materials)
The unique properties of organometallic compounds make them valuable in the development of materials for emerging technologies. This compound is finding applications as a precursor and catalyst in the synthesis of materials used in organic electronics and is related to compounds used to enhance photovoltaic devices. americanelements.com
In the field of organic electronics, this compound is used in the synthesis of functional materials for devices like Organic Light-Emitting Diodes (OLEDs). americanelements.comresearchgate.net For example, it has been listed as a reagent in the synthetic pathway for functionalized polythiophene, a class of conductive polymers used in organic electronic applications. researchgate.net Its role often lies in the synthesis of monomers or intermediates for these advanced materials. researchgate.net Research into electron-conductive polymers for thermoelectric applications shows this compound is used to prepare the monomer potassium tetrathiooxalate. researchgate.net While some studies on red fluorophores for OLEDs have utilized sodium methoxide, the analogous reactivity demonstrates the utility of alkali metal methoxides in creating light-emitting components.
Regarding photovoltaic materials, the direct application of this compound in the fabrication of the active layer of solar cells is not widely documented. However, there is extensive research showing that potassium ions significantly enhance the performance and stability of perovskite solar cells. deingenieur.nlperovskite-info.com Typically, these beneficial potassium ions are introduced using potassium iodide or potassium hydroxide (B78521). deingenieur.nlperovskite-info.comacs.orgacs.org These compounds help to "heal" defects in the perovskite crystal structure and immobilize ion movement, leading to higher efficiency and greater stability. deingenieur.nlperovskite-info.com While not a direct application of this compound, the established benefits of potassium ions point to the importance of potassium-containing compounds in advancing solar cell technology. Furthermore, related alkoxides like potassium tert-butoxide are noted for their application in the synthesis of materials for photovoltaics. ascensusspecialties.com
Synthesis of Potassium Formate-Based Environmentally Benign Deicing Solutions
This compound plays a crucial catalytic role in the production of methyl formate (B1220265), a key precursor to potassium formate, which is the active ingredient in modern, environmentally safer deicing solutions. acs.orgascensusspecialties.com These deicers are used extensively in the aviation industry for runways and aircraft, offering a less corrosive and more eco-friendly alternative to traditional chloride-based salts. ascensusspecialties.com
The synthesis process involves the carbonylation of methanol (B129727) with carbon monoxide. atamanchemicals.comwikipedia.org this compound acts as a strong base catalyst in this reaction. atamanchemicals.comwikipedia.org Research has shown that this compound is a more effective catalyst for this process than its sodium counterpart, as it is more soluble in the reaction medium (methyl formate) and provides a higher reaction rate. core.ac.uk The catalytic efficiency of this compound can be further enhanced by the presence of potassium formate in the reaction mixture. mdpi.com The resulting methyl formate is then hydrolyzed to produce formic acid, which is subsequently neutralized with a potassium source to yield the final potassium formate deicing solution.
Future Research Directions and Unexplored Frontiers
Development of Novel Catalytic Systems and Immobilized Supports
The development of heterogeneous catalysts is a significant area of future research, aiming to overcome the challenges associated with homogeneous catalysis, such as catalyst separation and reuse.
Researchers are actively exploring the immobilization of potassium-based catalysts onto various solid supports. For instance, alumina (B75360) (Al₂O₃) in both bead and powder form has been investigated as a support for potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) catalysts for the transesterification of waste cooking oil. mdpi.com The use of mesoporous alumina beads as a support for KOH and K₂CO₃ has shown promising results, yielding significant amounts of fatty acid methyl esters (FAME). mdpi.com
Future work in this area will likely focus on:
Developing novel support materials: Investigating materials with high surface area, tunable porosity, and strong interaction with the active potassium species to enhance catalytic activity and stability.
Optimizing immobilization techniques: Exploring methods like incipient wetness impregnation and grafting to achieve a uniform dispersion of the active catalyst and prevent leaching. mdpi.comoup.com
Enhancing catalyst reusability: Studies have shown that the use of certain supports can significantly improve the reusability of the catalyst over multiple cycles. mdpi.com Further research will aim to develop even more robust and long-lasting immobilized catalysts.
Exploration of More Sustainable and Green Synthesis Routes
The global shift towards sustainable energy and green chemistry is a primary driver for innovation in the production of potassium methoxide (B1231860). dataintelo.com Current industrial-scale production methods often involve the reaction of potassium metal with methanol (B129727) or the decomposition of potassium amalgam, which can have safety and environmental drawbacks. wikipedia.orgatamanchemicals.comgoogle.com
A more sustainable approach involves the reaction of potassium hydroxide with methanol. atamanchemicals.comsintez-oka.com This method avoids the formation of highly flammable hydrogen gas. atamanchemicals.comyoutube.com However, the water formed during this equilibrium reaction must be continuously removed to drive the reaction forward. wikipedia.orgatamanchemicals.com
Future research will likely focus on:
Improving water removal techniques: Developing more efficient and energy-saving methods for continuous water removal during the synthesis process. A patented method describes using dry methanol to absorb the water generated, which is then rectified and recycled. google.com
Utilizing renewable feedstocks: Exploring the use of bio-methanol derived from renewable sources to further enhance the green credentials of potassium methoxide production.
Minimizing waste generation: Developing processes that minimize by-products and allow for the recycling of reagents. sintez-oka.com
Integration with Flow Chemistry and Continuous Process Technologies
The integration of this compound chemistry with flow reactors and continuous processing offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.
Continuous processes for the synthesis of this compound are already in use, where methanol is reacted with potassium hydroxide, and the water produced is continuously removed. atamanchemicals.comsintez-oka.com This approach is noted for being less energy-consuming and safer due to the absence of explosive hydrogen gas production. sintez-oka.com
Future research in this domain will likely explore:
Miniaturization and microreactors: Developing microfluidic systems for the synthesis and application of this compound, allowing for precise control over reaction parameters and rapid process optimization.
Process analytical technology (PAT): Implementing in-line and on-line analytical techniques to monitor reaction progress in real-time, enabling tighter process control and optimization.
Automation and process control: Developing advanced control strategies to automate continuous processes, ensuring consistent product quality and optimizing resource utilization.
Advanced in situ Spectroscopic Characterization of Active Catalytic Species
A deeper understanding of the active catalytic species and reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. Advanced in situ spectroscopic techniques are powerful tools for probing these aspects under actual reaction conditions.
In the context of cobalt-catalyzed cross-coupling reactions, in situ spectroscopic studies have been employed to identify the resting state of the catalyst. nih.gov For example, the addition of this compound to a cobalt(II) bromide complex generated the corresponding cobalt(II) methoxide complex, which was identified as the resting state during the catalytic cycle using techniques like ¹H and ¹⁹F NMR and EPR spectroscopy. nih.gov
Future research directions in this area include:
Application of a wider range of in situ techniques: Employing techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) to gain a more comprehensive understanding of the catalyst structure and the intermediates formed during reactions.
Correlating spectroscopic data with catalytic performance: Establishing clear relationships between the observed spectroscopic features and the activity and selectivity of the catalyst to guide the design of improved catalytic systems.
Studying catalyst deactivation mechanisms: Using in situ spectroscopy to investigate the processes that lead to catalyst deactivation, providing insights into how to enhance catalyst stability and lifetime.
Predictive Modeling and Machine Learning for Reaction Optimization and Catalyst Discovery
Predictive modeling and machine learning are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions and catalysts. nih.gov These approaches can analyze large datasets to identify complex relationships between reaction parameters and outcomes, thereby guiding experimental design and reducing the number of experiments required.
In the context of biodiesel production, machine learning algorithms such as linear regression, random forest regression, and AdaBoost regression have been used to predict biodiesel yield based on process parameters. psecommunity.org These models can help in optimizing factors like reaction temperature, methanol-to-oil molar ratio, and reaction time to maximize yield. psecommunity.org
Future applications of predictive modeling and machine learning in the field of this compound chemistry could include:
Catalyst discovery: Using machine learning models to predict the catalytic activity of new materials for reactions involving this compound, thereby accelerating the discovery of novel catalysts.
Reaction condition optimization: Employing algorithms to efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for yield, selectivity, and efficiency. nih.gov
Mechanism elucidation: Developing models that can help to elucidate reaction mechanisms by predicting the most likely reaction pathways and intermediates.
Q & A
Q. What are the critical handling and storage protocols for potassium methoxide in laboratory settings to ensure experimental reproducibility?
this compound is highly sensitive to air, moisture, light, and heat, requiring stringent storage conditions. Store it in airtight containers under an inert gas (e.g., argon or nitrogen) to prevent decomposition. Pre-dry glassware and avoid exposure to humidity during weighing or transfer. Test for peroxides if stored long-term, as moisture ingress can trigger hazardous side reactions . For reproducibility, document storage time, container integrity, and pre-experiment purity checks (e.g., titration for active methoxide content) .
Q. What methods are recommended for synthesizing high-purity this compound, and how can its identity be confirmed?
Synthesis typically involves reacting methanol with potassium metal under anhydrous conditions: Use a dry solvent like toluene to control exothermicity. Confirm purity via NMR (absence of methanol peaks at \sim3.3 ppm) and Karl Fischer titration (water content <0.1%). For new batches, compare melting points (literature: \sim300°C decomposition) and FT-IR spectra (C-O stretch at \sim1050 cm⁻¹) .
Q. How should researchers characterize this compound’s reactivity and stability in solution?
Monitor its decomposition kinetics under varying conditions (humidity, temperature) via gravimetric analysis or gas chromatography (GC) to quantify methanol byproducts. Use UV-Vis spectroscopy to track absorbance changes at 280 nm (indicative of oxidation products). For stability, conduct time-resolved experiments in solvents like THF or DMSO and report half-life under standardized conditions .
Advanced Research Questions
Q. How can catalytic efficiency of this compound in transesterification reactions be systematically optimized?
Design experiments varying:
- Catalyst concentration : 0.25–1.5% (w/w of substrate) .
- Alcohol-to-oil molar ratio : 3:1 to 15:1 .
- Temperature : 65°C (methanol) or 75°C (ethanol) . Use response surface methodology (RSM) to model interactions between variables. Validate with GC-MS for fatty acid methyl ester (FAME) yield. Note that excess catalyst (>1.5%) may induce saponification, reducing biodiesel purity .
Q. What advanced analytical techniques resolve contradictions in reported catalytic activity data for this compound?
Discrepancies often arise from unaccounted variables:
- Substrate impurities : Test feedstock for free fatty acids (FFA) via titration; FFA >1% requires pre-esterification.
- Moisture content : Use Karl Fischer titration to ensure <0.05% water in reactants.
- Reaction homogeneity : Employ ultrasonication or high-shear mixing to mitigate phase separation. Replicate studies under controlled conditions (e.g., inert atmosphere, standardized agitation) and report detailed metadata (e.g., solvent grade, mixing rate) .
Q. What methodologies are recommended for detecting trace decomposition products in aged this compound samples?
Combine:
- HPLC-MS : Identify polar degradation products (e.g., potassium carbonate).
- TGA-DSC : Quantify thermal decomposition events (e.g., mass loss at 150–200°C).
- Ion chromatography : Detect residual hydroxide ions from hydrolysis. For peroxide detection, use iodometric titration or test strips validated for alkali-sensitive compounds .
Q. How to design safety protocols for large-scale this compound usage in catalytic studies?
- Containment : Use double-walled reactors with leak detection and emergency quenching systems (e.g., acetic acid for neutralization).
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., butyl rubber), face shields, and flame-retardant lab coats.
- Waste management : Neutralize residues with dilute HCl before disposal. Document peroxide levels and stabilization steps for hazardous waste compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
